

Application Notes: Spatiotemporal Control of Cellular Signaling Using DMNB-caged ATP

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Compound of Interest

Compound Name: 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1229050

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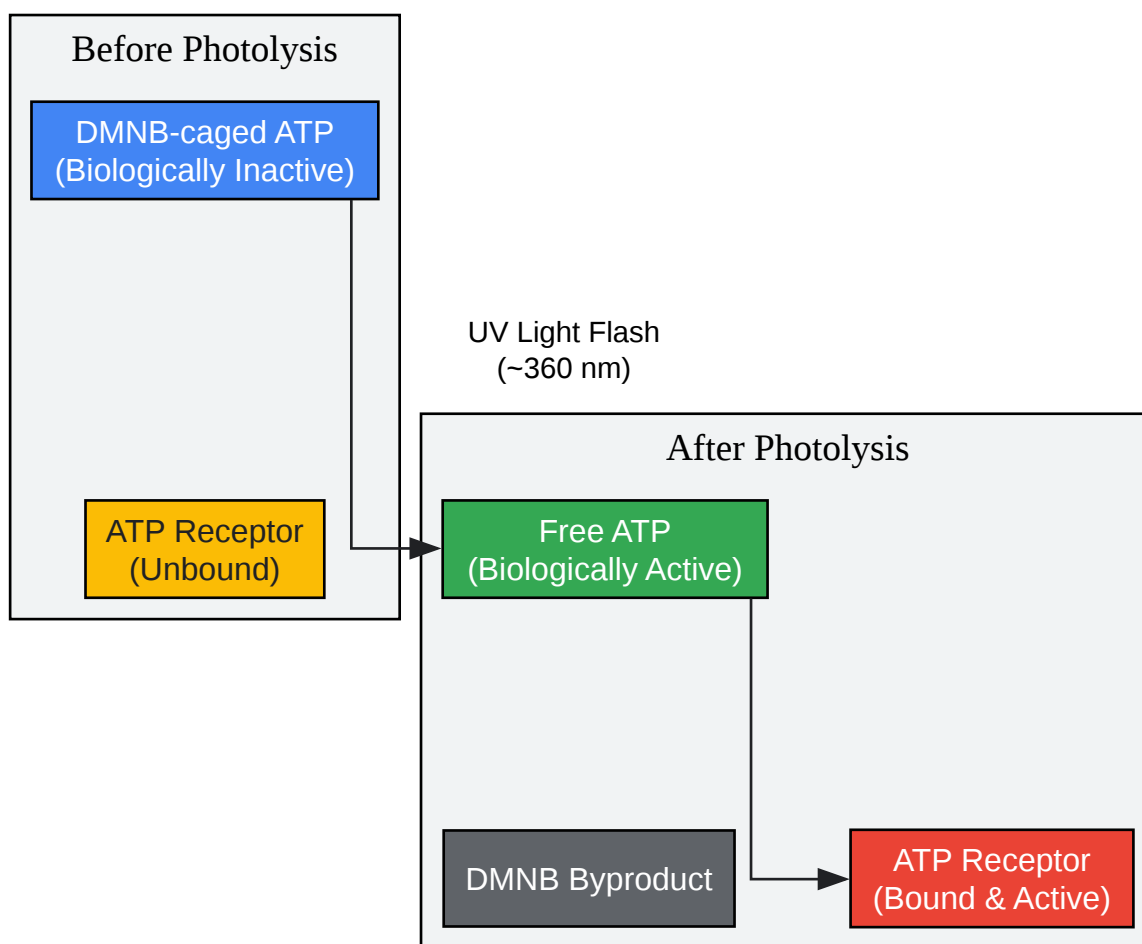
For Researchers, Scientists, and Drug Development Professionals

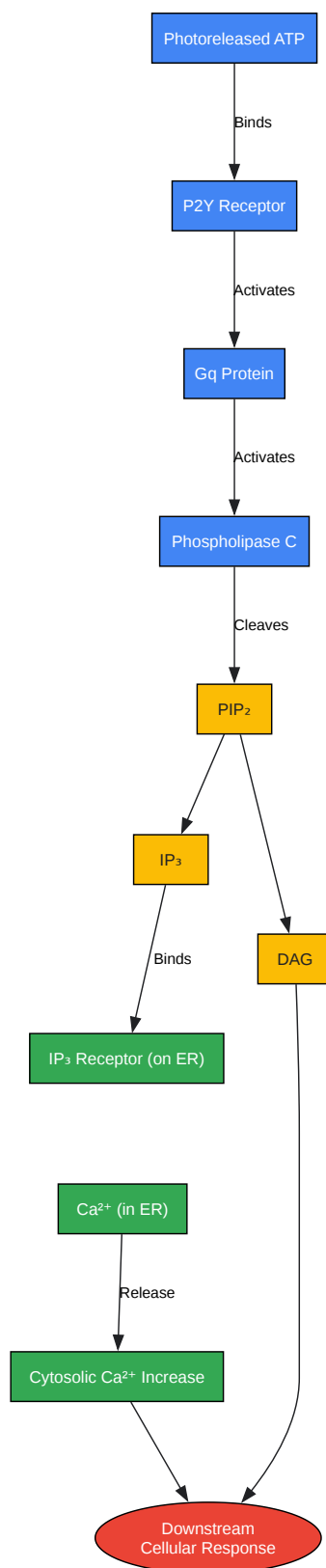
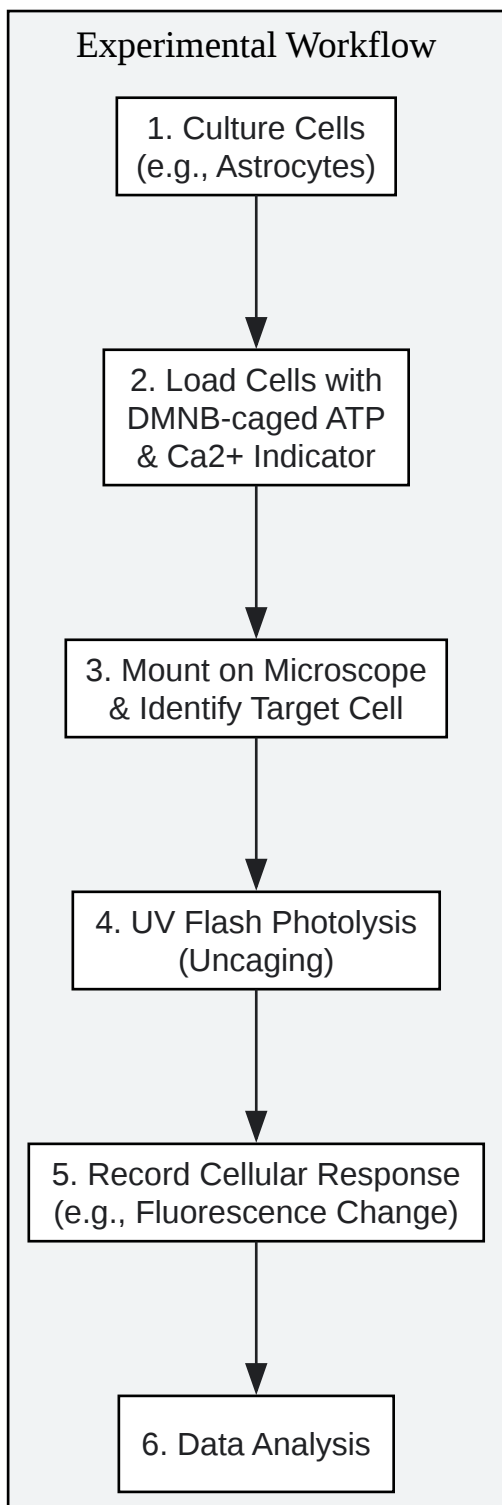
Introduction

The study of cellular signaling pathways requires precise control over the concentration and location of signaling molecules. Caged compounds are powerful tools that offer such control by rendering a bioactive molecule inert through a photolabile protecting group.[1][2][3] DMNB-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester of ATP) is a nucleotide analog that sequesters ATP, preventing its interaction with cellular machinery.[4] Upon illumination with UV light, the "cage" is cleaved, rapidly releasing active ATP into the cellular environment.[3][4] This technique, known as flash photolysis, allows for a concentration jump of ATP with high spatiotemporal resolution, enabling the detailed study of ATP-dependent processes like purinergic signaling, muscle contraction, and ion pump function.[1][2][5][6]

Principle of Action

DMNB-caged ATP is biologically inactive because the bulky DMNB (4,5-dimethoxy-2-nitrobenzyl) group is covalently attached to the terminal γ -phosphate of ATP, sterically hindering its ability to bind to enzymes and receptors.[1][2] When exposed to UV light (typically around 355-365 nm), the nitrobenzyl moiety undergoes a photochemical reaction, breaking the bond and releasing free ATP and an inert nitrosoacetophenone byproduct.[7][8][9] This uncaging process is rapid, allowing for millisecond-scale increases in the intracellular ATP concentration. [2]





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